molecular formula C25H19ClN4 B11215052 N-(3-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11215052
M. Wt: 410.9 g/mol
InChI Key: LXJCPXIVUVKUCD-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a pyrrolo[2,3-d]pyrimidine core with various substituents, including a 3-chlorophenylmethyl group and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrrolo[2,3-d]pyrimidine derivatives. Its potential as an antitubercular agent highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C25H19ClN4

Molecular Weight

410.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H19ClN4/c26-20-11-7-8-18(14-20)15-27-24-23-22(19-9-3-1-4-10-19)16-30(25(23)29-17-28-24)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,27,28,29)

InChI Key

LXJCPXIVUVKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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